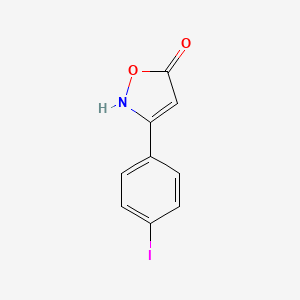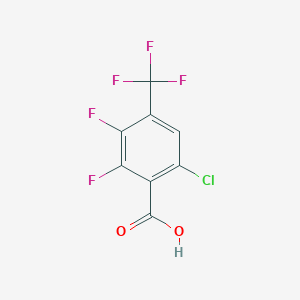
Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate: is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The BOC group is known for its stability under neutral and basic conditions, making it a popular choice for protecting amines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of the Sodium Salt: The protected amine is then reacted with ethyl oxalyl chloride in the presence of a base to form the ethoxy-oxopropanoate structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The BOC group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid and hydrochloric acid in methanol are commonly used for deprotection of the BOC group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a protecting group for amines in multi-step organic synthesis.
- Employed in the synthesis of peptides and other complex organic molecules .
Biology and Medicine:
- Utilized in the development of pharmaceuticals where protection of functional groups is necessary during synthesis.
- Applied in the synthesis of biologically active compounds and intermediates .
Industry:
- Used in the production of fine chemicals and advanced materials.
- Employed in the synthesis of specialty chemicals for various industrial applications .
Wirkmechanismus
The mechanism of action of Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate primarily involves the protection of amine groups. The BOC group is stable under neutral and basic conditions but can be selectively removed under acidic conditions. This allows for the temporary protection of amines during multi-step synthesis processes, preventing unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-oxopropanoate
- Sodium 2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropanoate
Uniqueness:
- The ethoxy group in Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate provides unique reactivity compared to similar compounds with different substituents.
- The compound’s stability and ease of deprotection make it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
219308-59-5 |
|---|---|
Molekularformel |
C10H16NNaO6 |
Molekulargewicht |
269.23 g/mol |
IUPAC-Name |
sodium;3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoate |
InChI |
InChI=1S/C10H17NO6.Na/c1-5-16-8(14)6(7(12)13)11-9(15)17-10(2,3)4;/h6H,5H2,1-4H3,(H,11,15)(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
NYIWHLJYHHUMBO-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C(C(=O)[O-])NC(=O)OC(C)(C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)



![(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)








